The Multifaceted Biological Activities of Ginkgoneolic Acid C13:0: A Technical Guide
The Multifaceted Biological Activities of Ginkgoneolic Acid C13:0: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgoneolic acid C13:0, also known as ginkgolic acid C13:0, is a naturally occurring alkylsalicylic acid found in the leaves and sarcotesta of Ginkgo biloba.[1][2][3] This technical guide provides an in-depth overview of the diverse biological activities of Ginkgoneolic acid C13:0, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.
Quantitative Data on Biological Activities
The biological activities of Ginkgoneolic acid C13:0 have been quantified across various experimental models. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different biological contexts.
| Biological Activity | Target/Organism | Metric | Value | Reference(s) |
| Enzyme Inhibition | ||||
| PI3Kδ Inhibition | Human Recombinant PI3Kδ | IC50 | 2.49 μM | |
| Mast Cell Degranulation | RBL-2H3 Mast Cells | IC50 | 2.40 μM | [4] |
| Protein Tyrosine Phosphatase N9 (PTPN9) Inhibition | Recombinant PTPN9 | Ki | 53 μM | [5] |
| Dual Specificity Phosphatase 9 (DUSP9) Inhibition | Recombinant DUSP9 | Ki | 2.5 μM | [5] |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50 | 2.8 mg/mL | [6] |
| Antimicrobial Activity | ||||
| Antibacterial (Anti-cariogenic) | Streptococcus mutans | MIC | 4 μg/mL | [4][7] |
| Antibacterial (Anti-cariogenic) | Streptococcus mutans | MBC | 8 μg/mL | [4][7] |
| Antiparasitic Activity | ||||
| Anthelmintic | Pseudodactylogyrus in European eel | ED50 | 0.72 mg/L | |
| Anthelmintic | Pseudodactylogyrus in European eel | 100% Efficacy | 2.5 mg/L | [8] |
| Anticancer Activity | ||||
| Inhibition of Breast Cancer Cell Migration | MDA-MB-231 Cells | Effective Concentration | 25 μM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.
PI3Kδ Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of Ginkgoneolic acid C13:0 against PI3Kδ using a luminescence-based kinase assay.
Materials:
-
Recombinant human PI3Kδ/p85α
-
PIP2 (substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Ginkgoneolic acid C13:0
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Ginkgoneolic acid C13:0 in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PIP2 substrate in the assay buffer to the working concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted Ginkgoneolic acid C13:0 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of Ginkgoneolic acid C13:0 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[4]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol describes the quantification of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.[10]
Materials:
-
RBL-2H3 mast cells
-
DNP-IgE (anti-dinitrophenyl immunoglobulin E)
-
DNP-BSA (dinitrophenyl-bovine serum albumin)
-
Ginkgoneolic acid C13:0
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁵ cells/well.
-
Sensitize the cells with DNP-IgE (e.g., 0.5 µg/mL) overnight at 37°C.
-
-
Compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of Ginkgoneolic acid C13:0 to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding 10 µL of DNP-BSA (e.g., 100 ng/mL).
-
For total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Incubate for 30 minutes at 37°C.
-
-
Enzyme Assay:
-
Centrifuge the plate at 1,000 rpm for 10 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Incubate for 1 hour at 37°C.
-
-
Data Acquisition:
-
Stop the reaction by adding 200 µL of stop buffer.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each treatment group relative to the total release from lysed cells. Determine the IC50 value.[10]
Antibacterial Activity Assay (MIC and MBC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ginkgoneolic acid C13:0 against Streptococcus mutans.[8][11]
Materials:
-
Streptococcus mutans strain (e.g., ATCC 25175)
-
Brain Heart Infusion (BHI) broth and agar
-
Ginkgoneolic acid C13:0
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture S. mutans in BHI broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
MIC Determination (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of Ginkgoneolic acid C13:0 in BHI broth in a 96-well plate.
-
Add the prepared bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto BHI agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
In Vitro SUMOylation Inhibition Assay
This protocol describes a method to assess the inhibitory effect of Ginkgoneolic acid C13:0 on protein SUMOylation.[12]
Materials:
-
SUMOylation E1 activating enzyme (Aos1/Uba2)
-
SUMOylation E2 conjugating enzyme (Ubc9)
-
SUMO-1 protein
-
Substrate protein (e.g., RanGAP1)
-
ATP
-
Ginkgoneolic acid C13:0
-
SUMOylation reaction buffer (e.g., 20 mM HEPES pH 7.5, 110 mM KOAc, 2 mM Mg(OAc)₂, 1 mM EGTA, 0.05% Tween-20, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-SUMO-1 antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the SUMOylation E1 and E2 enzymes, SUMO-1 protein, and the substrate protein in the reaction buffer.
-
Add Ginkgoneolic acid C13:0 at various concentrations.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Initiation of SUMOylation:
-
Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-SUMO-1 antibody to detect the SUMOylated form of the substrate protein.
-
-
Data Analysis: Analyze the band intensities to determine the extent of SUMOylation inhibition by Ginkgoneolic acid C13:0.
Signaling Pathways and Experimental Workflows
Ginkgoneolic acid C13:0 exerts its biological effects by modulating key signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and typical experimental workflows for their investigation.
Signaling Pathways
Experimental Workflows
Conclusion
Ginkgoneolic acid C13:0 is a promising natural compound with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, antibacterial, and anti-parasitic effects. Its mechanisms of action involve the modulation of critical cellular signaling pathways such as PI3K/Akt/mTOR and NF-κB. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of Ginkgoneolic acid C13:0 as a potential therapeutic agent. Future studies should focus on its in vivo efficacy, safety profile, and pharmacokinetic properties to fully elucidate its therapeutic potential.
References
- 1. Extraction, Purification, and Elucidation of Six Ginkgol Homologs from Ginkgo biloba Sarcotesta and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journal.hep.com.cn [journal.hep.com.cn]
- 4. promega.es [promega.es]
- 5. An in vitro Förster resonance energy transfer-based high-throughput screening assay identifies inhibitors of SUMOylation E2 Ubc9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Anticancer Activity: Trypan Blue Exclusion Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Detection of Proteins Sumolyated In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. Ginkgolic acid promotes inflammation and macrophage apoptosis via SUMOylation and NF-κB pathways in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
